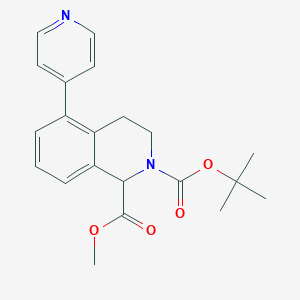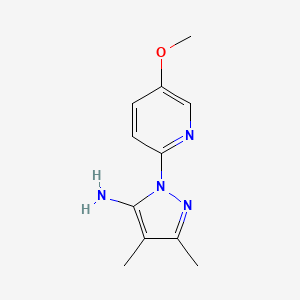
Dehydro Amlodipine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydro Amlodipine Hydrochloride is a derivative of Amlodipine, a well-known calcium channel blocker used primarily in the treatment of hypertension and angina. This compound is recognized for its role in the pharmaceutical industry, particularly in the development and quality control of Amlodipine-based medications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Dehydro Amlodipine Hydrochloride typically involves the oxidation of Amlodipine. This process can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to facilitate the oxidation reaction .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using high-performance liquid chromatography (HPLC) techniques to ensure purity and consistency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Dehydro Amlodipine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of Amlodipine to Dehydro Amlodipine.
Reduction: Potential reduction back to Amlodipine under specific conditions.
Substitution: Reactions involving the replacement of functional groups on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, catalysts such as platinum or palladium.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions .
Applications De Recherche Scientifique
Dehydro Amlodipine Hydrochloride has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Amlodipine and its impurities.
Biology: Studied for its effects on calcium channels in cellular models.
Medicine: Investigated for its potential therapeutic effects and as a marker for drug compliance in antihypertensive therapy.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing to ensure the purity and efficacy of Amlodipine-based drugs
Mécanisme D'action
Dehydro Amlodipine Hydrochloride exerts its effects by inhibiting calcium ion influx through L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition leads to vasodilation, reduced peripheral resistance, and decreased blood pressure. The compound’s action on calcium channels also contributes to its anti-anginal effects by improving myocardial oxygen delivery .
Comparaison Avec Des Composés Similaires
Amlodipine: The parent compound, widely used in hypertension and angina treatment.
Nifedipine: Another calcium channel blocker with similar therapeutic uses.
Felodipine: A dihydropyridine calcium channel blocker used for similar indications.
Uniqueness: Dehydro Amlodipine Hydrochloride is unique in its role as an impurity and degradation product of Amlodipine. Its presence and quantification are crucial in the quality control of Amlodipine formulations, ensuring the safety and efficacy of the final pharmaceutical product .
Propriétés
Formule moléculaire |
C20H24Cl2N2O5 |
|---|---|
Poids moléculaire |
443.3 g/mol |
Nom IUPAC |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C20H23ClN2O5.ClH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8H,4,9-11,22H2,1-3H3;1H |
Clé InChI |
CCEZKLGTVOWHOD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(N=C1COCCN)C)C(=O)OC)C2=CC=CC=C2Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)




![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)




